An In-depth Technical Guide to 3-Amino-1,2,4-dithiazole-5-thione
An In-depth Technical Guide to 3-Amino-1,2,4-dithiazole-5-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2,4-dithiazole-5-thione, also known by its trivial names Xanthane Hydride and isoperthiocyanic acid, and the acronym ADTT, is a heterocyclic organic compound with a unique dithiazole ring structure. First synthesized in 1821, it holds historical significance as one of the earliest synthetic organic molecules.[1] Today, it is a commercially available and cost-effective reagent primarily utilized as a highly efficient sulfur-transfer agent in the synthesis of phosphorothioate oligonucleotides, a critical modification in the development of antisense therapeutics.[2][3][4] Beyond this principal application, it exhibits other interesting chemical properties and potential biological activities. This guide provides a comprehensive overview of the fundamental properties of 3-Amino-1,2,4-dithiazole-5-thione, including its physicochemical characteristics, synthesis, chemical reactions, and biological relevance.
Core Properties of 3-Amino-1,2,4-dithiazole-5-thione
The fundamental physical and chemical properties of 3-Amino-1,2,4-dithiazole-5-thione are summarized in the tables below, providing a quick reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂N₂S₃ | [5][6] |
| Molecular Weight | 150.25 g/mol | [5][6] |
| CAS Number | 6846-35-1 | [5][6] |
| Appearance | Light yellow to brown crystalline powder | |
| Melting Point | 201-203 °C | [7] |
| 200-202 °C | [1] | |
| Boiling Point | ~282.0 °C at 760 mmHg (Predicted) | [8] |
| Density | ~2.0 g/cm³ (Predicted) | [7] |
| pKa | -1.03 ± 0.20 (Predicted) | [9] |
| Flash Point | 124.4 °C | [8] |
| Vapor Pressure | 0.00344 mmHg at 25°C | [9] |
Table 2: Solubility and Stability
| Solvent | Solubility | Source(s) |
| Water | Low solubility, likely insoluble | [10][11] |
| Acetonitrile | Soluble | [1] |
| Acetonitrile/Pyridine (9:1) | Soluble (0.02 M solution) | [1][12] |
| Pyridine | Soluble (0.20 M solution) | [12] |
| Sulfuric Acid | Soluble | [1] |
| Ethanol | Soluble | [13] |
| Methanol | Soluble | [13] |
| Dimethylformamide (DMF) | Soluble | [13] |
| Ether | Insoluble | [13] |
| Acetone | Insoluble | [13] |
| Benzene | Insoluble | [13] |
| Stability | Stable as a crystalline material at ambient temperature in an amber glass bottle. Decomposes in contact with bases and on glass/metallic surfaces in solution. | [10] |
Tautomerism
3-Amino-1,2,4-dithiazole-5-thione can exist in tautomeric forms, primarily the thione and thiol forms. Spectroscopic evidence, including IR and NMR studies, suggests that the thione form is the predominant tautomer.[14] The potential for tautomerism is a crucial consideration in understanding the compound's reactivity, as the different forms may exhibit distinct chemical behaviors.
Caption: Tautomeric equilibrium of 3-Amino-1,2,4-dithiazole-5-thione.
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of 3-Amino-1,2,4-dithiazole-5-thione.
Table 3: Spectroscopic Data
| Technique | Key Peaks and Assignments | Source(s) |
| ¹H NMR (DMSO-d₆) | δ 9.66 (s, 1H, NH₂), 9.79 (s, 1H, NH₂) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 183.6 (C5), 208.8 (C=S) | [1] |
| IR (cm⁻¹) | 3199.8, 3005.9 (N-H), 1621.1 (C=N), 1300.0, 1082.0 (C=S) | [1] |
| Mass Spec (HPLC-MS) | m/z 144 [M+1] for a reaction product (thioammeline) | [1] |
Experimental Protocols
Synthesis of 3-Amino-1,2,4-dithiazole-5-thione
A common laboratory-scale synthesis involves the reaction of ammonium thiocyanate with hydrochloric acid.[1]
Materials:
-
Ammonium thiocyanate (NH₄SCN)
-
18% Hydrochloric acid (HCl)
-
Water
-
Beaker (200 mL)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 35.5 g (0.466 mol) of ammonium thiocyanate in 20 mL of water in a 200 mL beaker.
-
Under constant stirring, add 100 mL (0.537 mol) of 18% HCl (density 1.088 g/cm³).
-
Continue stirring the mixture. Crystals will begin to form.
-
After 6 hours, filter the formed crystals.
-
Wash the collected crystals thoroughly with warm water to remove ammonium chloride impurities.
-
Dry the purified product.
Expected Yield: Approximately 8.1 g (35%) of yellow, needle-shaped crystals.[1]
Sulfurization of Oligonucleotides using ADTT
This protocol outlines the general steps for using ADTT as a sulfurizing agent in automated solid-phase oligonucleotide synthesis.[1][5]
Reagents:
-
0.02 M solution of 3-Amino-1,2,4-dithiazole-5-thione in a 9:1 (v/v) mixture of acetonitrile and pyridine.
Automated Synthesis Cycle (Sulfurization Step): The standard four-step cycle in phosphoramidite oligonucleotide synthesis consists of detritylation, coupling, capping, and oxidation. For the synthesis of phosphorothioate oligonucleotides, the oxidation step is replaced by a sulfurization step.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Reaction of the free 5'-hydroxyl group with the incoming nucleoside phosphoramidite.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups.
-
Sulfurization:
-
The 0.02 M ADTT solution is delivered to the synthesis column.
-
The reaction is allowed to proceed for a specified time (e.g., 3 minutes) to convert the phosphite triester linkage to a phosphorothioate triester.[15]
-
The column is then washed with acetonitrile to remove excess reagent.
-
The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Caption: Automated oligonucleotide sulfurization workflow using ADTT.
Chemical Reactions
Besides its primary role in sulfur transfer, 3-Amino-1,2,4-dithiazole-5-thione undergoes several other chemical transformations.
Aminomethylation
Xanthane Hydride reacts with primary amines and formaldehyde in a Mannich-type reaction to form derivatives of the novel heterocyclic system 6,7-dihydro-3H,5H-[2][8][13]dithiazolo[4,3-a][9][10][13]triazine-3-thione, albeit in low yields.[16]
Reaction with Dicyandiamide
The reaction of Xanthane Hydride with dicyandiamide leads to the formation of thioammeline (4,6-diamino-1,3,5-triazine-2(5H)-thione).[1]
Caption: Key chemical reactions of 3-Amino-1,2,4-dithiazole-5-thione.
Sulfur Transfer Mechanism
The sulfurization of phosphite triesters by ADTT proceeds via a nucleophilic attack of the phosphorus atom on the sulfur atom adjacent to the thiocarbonyl group of the dithiazole ring. This forms a phosphonium intermediate that subsequently decomposes to yield the desired phosphorothioate triester.
Caption: Simplified mechanism of sulfur transfer from ADTT.
Biological Activity
The biological activities of 3-Amino-1,2,4-dithiazole-5-thione itself are not extensively documented. However, some studies have explored its potential applications and the activities of related compounds.
-
Corrosion Inhibition: Xanthane Hydride has been shown to be an effective corrosion inhibitor for carbon steel in neutral aqueous media.[1][17]
-
Herbicide Antidote and Plant Growth Regulation: In one study, Xanthane Hydride did not exhibit significant activity as an antidote for the herbicide 2,4-D and showed only weak plant growth-regulating activity.[18]
-
Antifungal Activity of Derivatives: A derivative, N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide (DTRTA), has demonstrated potent in vitro antifungal activity against various strains of Candida albicans, non-Candida albicans species, dermatophytes, and molds.[7][19] The mean Minimum Inhibitory Concentration (MIC) for C. albicans strains isolated from patients was reported to be 22.01 mg/L on Sabouraud's medium.[7]
Safety and Handling
3-Amino-1,2,4-dithiazole-5-thione is classified as a hazardous substance and requires careful handling.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H373: May cause damage to organs through prolonged or repeated exposure.
Precautionary Statements: [8][20]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
3-Amino-1,2,4-dithiazole-5-thione is a versatile and economically important heterocyclic compound. Its primary role as a sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides is well-established and critical for the development of nucleic acid-based therapeutics. While its other chemical reactivities and biological properties are less explored, initial studies suggest potential applications in areas such as corrosion inhibition and as a scaffold for the development of new bioactive molecules. This guide provides a foundational understanding of its core properties, serving as a valuable resource for researchers and professionals working with this compound. Further investigation into its biological activities and reaction mechanisms will undoubtedly uncover new applications for this historic yet highly relevant molecule.
References
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- 8. empbiotech.com [empbiotech.com]
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- 12. Xanthane Hydride | 6846-35-1 | TCI AMERICA [tcichemicals.com]
- 13. xanthane hydride Manufacturer,Supplier [mingyuanchemical.com]
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